molecular formula C24H19NO2Sn B14620244 4-{[(Triphenylstannyl)oxy]carbonyl}pyridine CAS No. 59867-32-2

4-{[(Triphenylstannyl)oxy]carbonyl}pyridine

Cat. No.: B14620244
CAS No.: 59867-32-2
M. Wt: 472.1 g/mol
InChI Key: QQRXSSLWQKZHLG-UHFFFAOYSA-M
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Description

4-{[(Triphenylstannyl)oxy]carbonyl}pyridine is an organotin compound that features a pyridine ring substituted with a triphenylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with triphenyltin reagents. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with triphenyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Triphenyltin)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of tin.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The triphenyltin group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or organometallic reagents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.

Scientific Research Applications

4-{[(Triphenyltin)oxy]carbonyl}pyridine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including this one, are studied for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the use of organotin compounds in drug development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(Triphenyltin)oxy]carbonyl}pyridine involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin chloride: A commonly used organotin compound with similar reactivity.

    Triphenyltin hydroxide: Another organotin compound with applications in organic synthesis.

    4-{[(Trimethylstannyl)oxy]carbonyl}pyridine: A similar compound with a trimethylstannyl group instead of a triphenyltin group.

Uniqueness

4-{[(Triphenyltin)oxy]carbonyl}pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring, which can influence its reactivity and potential applications. The triphenyltin group provides stability and specific reactivity that can be advantageous in various chemical and biological contexts.

Properties

CAS No.

59867-32-2

Molecular Formula

C24H19NO2Sn

Molecular Weight

472.1 g/mol

IUPAC Name

triphenylstannyl pyridine-4-carboxylate

InChI

InChI=1S/C6H5NO2.3C6H5.Sn/c8-6(9)5-1-3-7-4-2-5;3*1-2-4-6-5-3-1;/h1-4H,(H,8,9);3*1-5H;/q;;;;+1/p-1

InChI Key

QQRXSSLWQKZHLG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=NC=C4

Origin of Product

United States

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